チオテパ

概要

説明

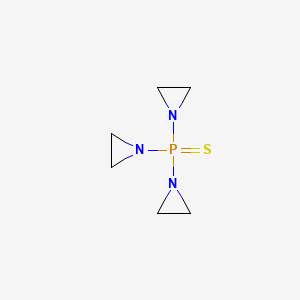

チオテパは、化学的にN,N',N''-トリエチレンチオホスホラミドとして知られており、式(C₂H₄N)₃PSの有機リン化合物です。これは、アルキル化剤グループに属する抗がん化学療法剤です。 チオテパは、乳がん、卵巣がん、膀胱がんなど、さまざまな悪性腫瘍の治療に50年以上使用されてきました 。 また、骨髄移植の前処置としても使用されます .

作用機序

チオテパは、DNAをアルキル化することにより効果を発揮し、DNA鎖間に架橋を形成します。 これにより、DNAがほどけたり分離したりすることができなくなり、結果としてDNA複製と細胞分裂が阻害されます 。 チオテパの主要な分子標的は、DNAにおけるグアニン塩基のN7部位です 。 アルキル化プロセスには、高反応性のエチレンイミンラジカルの形成が関与し、これがDNA鎖間に架橋を形成します .

科学的研究の応用

生化学分析

Biochemical Properties

Thiotepa undergoes ring-opening, N-dechloroethylation, and conjugation reactions in vivo . The nine metabolites identified in mouse urine suggest that Thiotepa interacts with various enzymes and proteins during its metabolism .

Cellular Effects

Thiotepa and its metabolite TEPA exhibit outstanding central nervous system penetration . They influence cell function by their alkylating activity, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiotepa exerts its effects at the molecular level through its unique chemical structure . It undergoes various biochemical transformations, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Thiotepa change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Thiotepa vary with different dosages in animal models . Toxic or adverse effects at high doses have been reported, which include mucositis, myelosuppression, and cardiotoxicity .

Metabolic Pathways

Thiotepa is involved in various metabolic pathways. It interacts with enzymes or cofactors during its metabolism, which can affect metabolic flux or metabolite levels .

Transport and Distribution

Thiotepa is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

It is known that Thiotepa has a unique chemical structure which is not maintained in the majority of its metabolites .

準備方法

チオテパは、エチレンイミンと有機溶媒を15〜17℃に冷却し、その後、トリハロ硫黄リンの有機溶媒を滴下することにより合成されます。このプロセス中に酸結合剤が添加され、反応は15〜17℃で30〜45分間維持されます。 次に、混合物をろ過し、有機溶媒を減圧下で蒸発させて残渣を得て、それを精製することによりチオテパが得られます 。 この方法は、その簡便性、高い収率、および容易に入手可能な原料の使用により、工業生産に適しています .

化学反応の分析

チオテパは、加水分解やアルキル化など、さまざまな化学反応を受けます。加水分解において、チオテパとそのオキソ類似体であるTEPAは、2つの異なるメカニズムを介してDNA分子と架橋を形成することができます。最初のメカニズムは、アジリジン環の陽子化が関与し、その後、N7-グアニンによる求核攻撃が起こります。 2番目のメカニズムは、アジリジル基の直接的な求核環開裂です 。 これらの反応に使用される一般的な試薬には、N7-グアニンなどの求核剤が含まれ、形成される主な生成物はDNA架橋です .

類似化合物との比較

チオテパは、シクロホスファミド、メルファラン、エトポシドなどの他のアルキル化剤と似ています。 チオテパは、その3官能性アルキル化特性と、複数のメカニズムを介してDNAと架橋を形成する能力によってユニークです 。 チオテパの主要な代謝物であるTEPAも、同様のアルキル化活性を示します 。 他のアルキル化剤と比較して、チオテパはより広い範囲の抗腫瘍活性を持ち、さまざまながんに対する高用量併用療法に使用されます .

特性

IUPAC Name |

tris(aziridin-1-yl)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N3PS/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCVUCIESVLUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=S)(N2CC2)N3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N3PS | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021339 | |

| Record name | Thiotepa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(aziridinyl)phosphine sulfide is an odorless white crystalline solid. (NTP, 1992), White odorless solid; [CAMEO], Solid | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiotepa | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiotepa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes at 282 °F (NTP, 1992), 272 °F (decomposes) | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiotepa | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4), 19 g/100 mL at 77 °F (NTP, 1992), In water, 19 g/100 mL at 25 °C, Freely soluble in alcohol, ether, chloroform; soluble in benzene | |

| Record name | SID57260086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiotepa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiotepa | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00845 [mmHg] | |

| Record name | Thiotepa | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The alkyl group is attached to the guanine base of DNA, at the number 7 nitrogen atom of the imidazole ring. They stop tumor growth by crosslinking guanine nucleobases in DNA double-helix strands, directly attacking DNA. This makes the strands unable to uncoil and separate. As this is necessary in DNA replication, the cells can no longer divide. These drugs act nonspecifically., Thiotepa is a cytotoxic agent of the polyfunctional type, related chemically and pharmacologically to nitrogen mustard. The radiomimetic action of thiotepa is believed to occur through the release of ethylenimine radicals which, like irradiation, disrupt the bonds of DNA. One of the principal bond disruptions is initiated by alkylation of guanine at the N-7 position, which severs the linkage between the purine base and the sugar and liberates alkylated guanines., The megakaryocytopoiesis in rats was studied following a single dose of thio-tepa to determine the mechanisms for the thrombocytopenia and subsequent recovery. The blood platelet number, platelet production (measured by (35)S incorporation into platelets), mean platelet volume, and the number and DNA content of bone marrow megakaryocytes were observed. The blood platelet counts, platelet production, and total megakaryocytes number decreased to low values following the administration of thio-tepa, and stayed low until regeneration started around day 10. The mean platelet volume increased from the normal 6.6 fL to 7.8 fL during the early regeneration days 8-14. The megakaryocytes were divided into four ploidy classes: 2N-4N, 8N, 16N, and 32N-64N. The number of megakaryocytes within all ploidy classes decreased to nearly zero within four days after the injection of thio-tepa. The regeneratin started around day 10 with increasing numbers of 2N-4N and 8N megakaryocytes, while the number of 16N and 32N-64N megakaryocytes increased more than four days later. It is concluded that decreased or blocked influx or progenitor cells into the megakaryocytes compartment is the main reason for thrombocytopenia after exposure to thio-tepa. | |

| Record name | Thiotepa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiotepa | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from pentane or ether, Fine, white, crystalline flakes | |

CAS No. |

52-24-4 | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiotepa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiotepa [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiotepa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thiotepa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiotepa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiotepa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiotepa | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOTEPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/905Z5W3GKH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiotepa | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiotepa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124.7 °F (NTP, 1992), 51.5 °C | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiotepa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiotepa | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

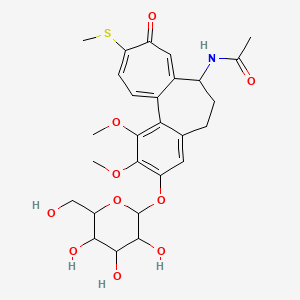

Feasible Synthetic Routes

A: Thiotepa is an alkylating agent that primarily exerts its cytotoxic effect by forming crosslinks in DNA. [, , ] This disrupts DNA replication and transcription, ultimately leading to cell death. Thiotepa can form mono-, bi-, and trifunctional alkylations, with crosslinks being primarily responsible for its antitumor activity. [, ]

A: Research suggests that Thiotepa preferentially alkylates the N7 position of guanine in both deoxyguanosine and DNA. [, ] It can also alkylate the N3 position of adenine in DNA. [, ]

A: Thiotepa can be hydrolyzed to aziridine, which acts as a monofunctional alkylating agent. [] While aziridine contributes to Thiotepa's cytotoxicity, its inability to form crosslinks makes it less potent than the parent compound. []

A: Yes, one study identified phosphatidylethanolamine as a target for Thiotepa's alkylating activity in L1210 cells. [] This interaction is believed to occur through the incorporation of radiolabeled ethanolamine (a hydrolysis product of aziridine) into phosphatidylethanolamine via normal cellular synthetic pathways. [, ]

A: Thiotepa has been shown to be a potent and specific inhibitor of cytochrome P450 2B6 (CYP2B6). [] This inhibition is thought to be the mechanism by which Thiotepa interferes with the activation of cyclophosphamide. []

A: The molecular formula of Thiotepa is C6H12N3PS, and its molecular weight is 189.23 g/mol. [, ]

A: While the provided research articles don't delve into detailed spectroscopic data, various techniques like mass spectrometry, gas chromatography, and thin-layer chromatography have been employed to characterize Thiotepa and its metabolites. [, , , , ]

A: Thiotepa concentrate (10 mg/mL) is stable for 14 days at 2-8°C and for 24 hours at 25°C. [] In glucose 5% infusion solution at 2-8°C, Thiotepa concentrations remain above 95% of initial concentrations for at least 14 days. [] At 25°C, stability varies depending on the concentration and diluent, ranging from 3 to 7 days. []

A: Yes, Thiotepa (1 mg/mL) has shown incompatibility with cisplatin, developing turbidity after 4 hours, and with minocycline hydrochloride, leading to a color change within an hour. []

A: Due to temperature-dependent stability and for microbiological reasons, Thiotepa concentrate and infusion solutions should be stored at 2-8°C. []

ANone: Thiotepa itself is not known to have catalytic properties. Its primary function is as an alkylating agent used in cancer treatment.

ANone: The provided research articles do not discuss the use of computational chemistry and modeling in studying Thiotepa.

A: While the articles don't delve into specific SAR studies, it's known that the aziridine rings of Thiotepa are crucial for its alkylating activity. [, ] Modifications that affect the reactivity of these rings would likely impact its potency and selectivity. One study highlights that the metabolite Tepa, lacking the sulfur atom, is considerably less cytotoxic than Thiotepa. []

A: Thiotepa is rapidly absorbed and widely distributed throughout various tissues after intravenous administration. [, , ] It readily crosses the blood-brain barrier, achieving significant concentrations in the cerebrospinal fluid (CSF), making it suitable for treating CNS malignancies. [, , ]

A: Thiotepa is metabolized to various metabolites, including Tepa (triethylene phosphoramide). [, , ] Studies in rats show that a significant portion of administered Thiotepa is eliminated through urine and feces, with a large percentage being hydrolytic products. []

A: In children aged 2-12 years, the mean elimination half-life of high-dose Thiotepa is 1.3 hours. [] This is consistent with data from adults receiving similar doses. [, ]

A: Intravenous administration leads to rapid and widespread distribution. [, , ] Intrathecal administration results in high concentrations in the ventricular CSF but limited distribution to the lumbar CSF. [, ]

A: One study found that Thiotepa clearance is correlated with alkaline phosphatase and serum albumin levels. [] The volume of distribution is correlated with total protein levels, and the elimination rate constant of Tepa is correlated with body weight. []

A: Thiotepa has shown cytotoxic effects against various human cancer cell lines in vitro, including MCF-7 (breast cancer), EMT6 (mouse mammary carcinoma), L1210 (leukemia), Glc-82, K-562, Bel-7402, Hela, and CNE2. [, , ]

A: Thiotepa has demonstrated antitumor activity in various animal models, including the EMT6 mouse mammary carcinoma model. [, ]

A: Thiotepa is used in the treatment of various cancers, including breast cancer, ovarian cancer, bladder cancer, and central nervous system tumors. [, , , , , ] It is also used as a conditioning agent before hematopoietic stem cell transplantation (HSCT) in various hematologic malignancies and solid tumors. [, , ]

A: While intrathecal Thiotepa is a recommended treatment option for neoplastic meningitis, clinical studies have shown limited efficacy in achieving sustained clearance of malignant cells from the CSF. []

A: Increased expression of DNA repair enzymes, particularly those involved in the base excision repair pathway, can contribute to Thiotepa resistance. [, ] One study showed that overexpression of the Escherichia coli formamidopyrimidine-DNA glycosylase (Fpg) protein in Chinese hamster ovary cells increased their resistance to Thiotepa's lethal and mutagenic effects. []

ANone: While specific details about cross-resistance patterns are limited in the articles, it's plausible that resistance mechanisms targeting DNA damage repair pathways could confer cross-resistance to other alkylating agents.

ANone: Information regarding Thiotepa's toxicity, adverse effects, and safety profile is not discussed in this Q&A. Please consult relevant clinical guidelines and resources for this information.

ANone: The provided research articles do not discuss specific biomarkers or diagnostic applications related to Thiotepa treatment.

A: Gas chromatography (GC) is a widely employed technique for quantifying Thiotepa in biological samples. [, , ] High-performance liquid chromatography (HPLC) is also used, particularly for stability studies. []

A: Fast atom bombardment (FAB) mass spectrometry, in conjunction with thin-layer chromatography and UV absorption spectroscopy, has been used to characterize Thiotepa's alkylation products in model systems and DNA. [, ]

ANone: The provided research articles do not discuss the environmental impact or degradation of Thiotepa.

ANone: Specific details regarding Thiotepa's dissolution rate and solubility in various media are not provided in the research articles.

ANone: Information regarding the validation of specific analytical methods used for quantifying Thiotepa is not provided in the research articles.

ANone: The provided research articles do not discuss the immunogenicity or immunological responses associated with Thiotepa.

ANone: Information regarding Thiotepa's interactions with specific drug transporters is not available in the provided research articles.

A: Yes, Thiotepa has been identified as a potent and specific inhibitor of cytochrome P450 2B6 (CYP2B6). [] This inhibition is believed to be the mechanism behind its interference with cyclophosphamide activation. []

A: The research articles primarily focus on Thiotepa's properties and applications. While comparisons with specific alternatives or substitutes are not explicitly made, some studies investigate combination therapies involving Thiotepa and other chemotherapeutic agents. [, , ]

ANone: The research articles do not provide information about the recycling or waste management of Thiotepa.

ANone: The research articles do not specifically discuss research infrastructure or resources related to Thiotepa.

A: The research articles highlight the interdisciplinary nature of Thiotepa research, encompassing aspects of pharmacology, oncology, medicinal chemistry, and analytical chemistry. For instance, understanding Thiotepa's interaction with drug-metabolizing enzymes like CYP2B6 requires collaboration between pharmacologists and biochemists. [] Similarly, developing and validating analytical methods for quantifying Thiotepa and its metabolites necessitate expertise from analytical chemists and pharmacologists. [, , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] 2-[[(2S)-2-(1-acetyloxyethoxycarbonylamino)-3-phosphonooxypropanoyl]-methylamino]acetate](/img/structure/B1682807.png)